molecular formula C27H24FN3O3S B2472352 3-amino-N-(4-fluorophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 670271-29-1

3-amino-N-(4-fluorophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No. B2472352
CAS RN: 670271-29-1
M. Wt: 489.57
InChI Key: UMXXYFBHPBUPKA-UHFFFAOYSA-N
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Description

3-amino-N-(4-fluorophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C27H24FN3O3S and its molecular weight is 489.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Studies

Research on compounds structurally similar to 3-amino-N-(4-fluorophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide often explores their metabolism and disposition within biological systems. For example, studies on the metabolism and disposition of specific gamma-aminobutyric acid (GABA) type A receptor partial agonists have elucidated the pathways of oxidative deamination and the role of enzymes such as monoamine oxidase-B in their metabolic routes. These insights are crucial for understanding how similar compounds are processed in the human body, which can influence their pharmacological efficacy and safety profiles (Shaffer et al., 2008).

Carcinogenicity Studies

Compounds within the heterocyclic aromatic amines (HAA) category, like this compound, have been studied for their potential carcinogenicity. The presence of HAAs in the human diet, primarily through cooked meats and exposure to tobacco smoke, has been linked to increased cancer risk. Research methodologies include the measurement of HAAs in biological samples (urine, plasma) to estimate exposure levels and evaluate their relationship with cancer incidence. These studies contribute to the ongoing assessment of dietary and environmental risk factors for cancer (Turesky et al., 2007).

Pharmacokinetics and Drug Interaction Studies

Investigations into the pharmacokinetics of compounds like this compound are vital for understanding their absorption, distribution, metabolism, and excretion (ADME) properties. This includes studying the impact of enzymatic activity on drug metabolism and the potential for drug-drug interactions, which can significantly affect therapeutic outcomes. For instance, the study of ifosfamide, a chemotherapeutic agent, and its metabolites highlights the importance of metabolic pathways in determining both efficacy and toxicity, providing a model for assessing similar compounds (Kurowski & Wagner, 2004).

Immunomodulatory Effects

Some thieno[2,3-b]quinoline derivatives have been explored for their immunomodulatory effects, particularly in the context of treating autoimmune diseases and cancer. The synthetic immunomodulator linomide, for example, has been evaluated for its potential to alter the course of diseases like multiple sclerosis and renal cell carcinoma by modulating the immune response. This research area offers insights into how structural analogs of this compound might be developed into novel therapeutic agents (Karussis et al., 1996).

properties

IUPAC Name

3-amino-N-(4-fluorophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O3S/c1-27(2)12-18-21(19(32)13-27)20(14-4-10-17(34-3)11-5-14)22-23(29)24(35-26(22)31-18)25(33)30-16-8-6-15(28)7-9-16/h4-11H,12-13,29H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXXYFBHPBUPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)F)N)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.